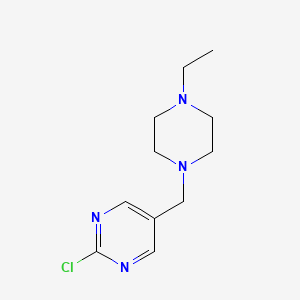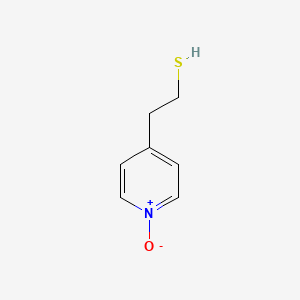
D-Ribose 5-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .
準備方法
Synthetic Routes and Reaction Conditions
D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .
Industrial Production Methods
Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .
化学反応の分析
Types of Reactions
D-arabinose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.
Major Products Formed
Oxidation: D-arabinonic acid
Reduction: D-arabitol
Isomerization: D-ribulose-5-phosphate
科学的研究の応用
D-arabinose-5-phosphate has several scientific research applications:
作用機序
D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .
類似化合物との比較
Similar Compounds
- D-ribose-5-phosphate
- D-xylose-5-phosphate
- D-ribulose-5-phosphate
Uniqueness
D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .
特性
IUPAC Name |
(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863224 |
Source


|
| Record name | 5-O-Phosphonopentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)


![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)






![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
